Oral Bioavailability: Methylepoxyproscillaridin vs. Proscillaridin A
Methylepoxyproscillaridin demonstrates an oral bioavailability of 88 ± 10.5% (soft gelatin capsule) and 81 ± 12% (hard gelatin capsule) following a 1 mg oral dose in healthy volunteers [1]. In contrast, the parent compound proscillaridin A exhibits an oral bioavailability of only 20–30% in humans [2]. This represents an absolute increase of approximately 50–60 percentage points, or a 3- to 4-fold relative improvement in fraction absorbed.
| Evidence Dimension | Oral bioavailability (fraction of dose reaching systemic circulation) |
|---|---|
| Target Compound Data | 88% ± 10.5% (soft gelatin capsule); 81% ± 12% (hard gelatin capsule) |
| Comparator Or Baseline | Proscillaridin A: 20–30% (reported in patent literature for humans) |
| Quantified Difference | Absolute increase: 50–68 percentage points; Relative: ~2.7–4.4 fold higher |
| Conditions | 1 mg oral dose; 9 healthy volunteers (P35); human bioavailability data (proscillaridin A); cross-study comparison |
Why This Matters
For research procurement, substantially higher oral bioavailability reduces the dose required to achieve target plasma concentrations, directly impacting cost-per-experiment and enabling oral dosing routes that are impractical with the poorly bioavailable parent compound.
- [1] Bonelli J, Waginger W, Gazo F. The bioavailability of methylepoxyproscillaridin (P35): a new semisynthetic cardiac glycoside. Int J Clin Pharmacol Ther Toxicol. 1988 Jun;26(6):297-9. PMID: 3410606. View Source
- [2] US Patent Application US20060205679A1. Topical and oral formulations of cardiac glycosides for treating skin diseases. Singh CU, Streeper R. Filed 2005-10-21. Published 2006-09-14. View Source
